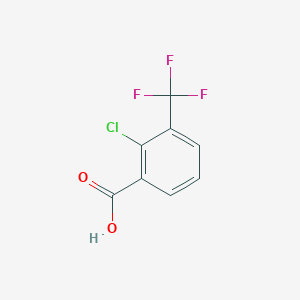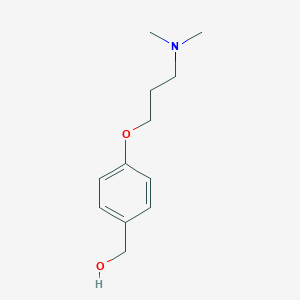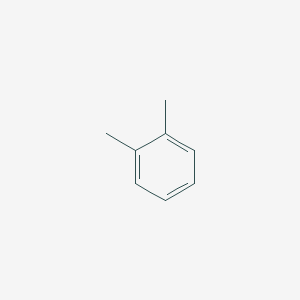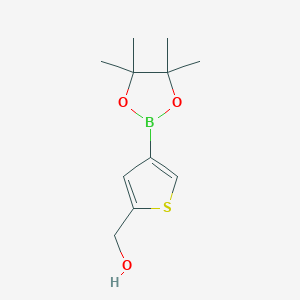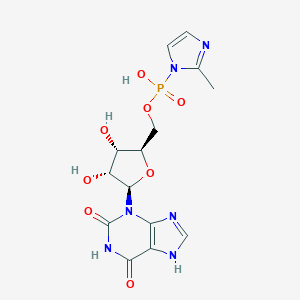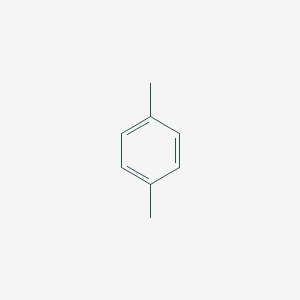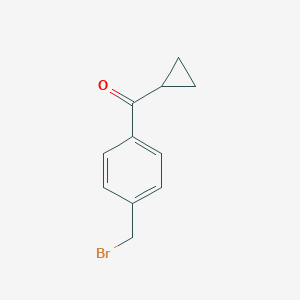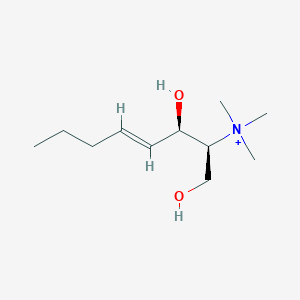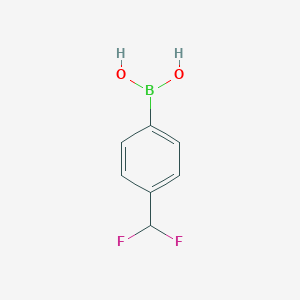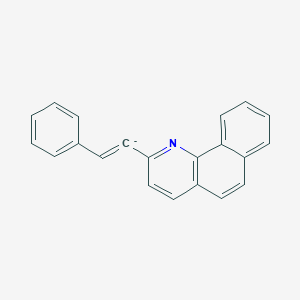
Proxyl-oxazolopyridocarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Proxyl-oxazolopyridocarbazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring fused with an oxazole ring and a carbazole moiety. This compound has shown promising results in scientific research, especially in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of proxyl-oxazolopyridocarbazole is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of certain genes.
Biochemische Und Physiologische Effekte
Proxyl-oxazolopyridocarbazole has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, to inhibit the replication of viruses, and to have antibacterial and antifungal properties. It has also been found to modulate the activity of certain neurotransmitters and to have potential as a treatment for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using proxyl-oxazolopyridocarbazole in lab experiments is its wide range of biological activities. It has been shown to have potential as a therapeutic agent in various diseases, making it a valuable tool for drug discovery. However, one of the limitations of using this compound is its complex synthesis process, which requires specialized expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on proxyl-oxazolopyridocarbazole. One potential area of study is its use as a modulator of the immune system. It has been shown to have potential as an immunomodulatory agent, making it a potential treatment for autoimmune diseases. Another area of research is its potential as a neuroprotective agent. It has been found to modulate the activity of certain neurotransmitters, making it a potential treatment for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Synthesemethoden
The synthesis of proxyl-oxazolopyridocarbazole involves a multi-step process that requires expertise in organic chemistry. One of the most commonly used methods for its synthesis is the Pictet-Spengler reaction. In this reaction, an aldehyde or ketone is reacted with an amine to form an imine intermediate, which then undergoes cyclization to form the desired product.
Wissenschaftliche Forschungsanwendungen
Proxyl-oxazolopyridocarbazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. It has also been shown to have potential as a neuroprotective agent and a modulator of the immune system.
Eigenschaften
CAS-Nummer |
127983-95-3 |
|---|---|
Produktname |
Proxyl-oxazolopyridocarbazole |
Molekularformel |
C21H14N- |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
2-(2-phenylethenyl)benzo[h]quinoline |
InChI |
InChI=1S/C21H14N/c1-2-6-16(7-3-1)10-14-19-15-13-18-12-11-17-8-4-5-9-20(17)21(18)22-19/h1-13,15H/q-1 |
InChI-Schlüssel |
MXQUSPRSLDRPMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=[C-]C2=NC3=C(C=CC4=CC=CC=C43)C=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=[C-]C2=NC3=C(C=CC4=CC=CC=C43)C=C2 |
Andere CAS-Nummern |
127983-95-3 |
Synonyme |
2,2,5,5-tetramethylpyrrolidine-N-oxide-oxazolopyridocarbazole P-OPC proxyl-OPC proxyl-oxazolopyridocarbazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



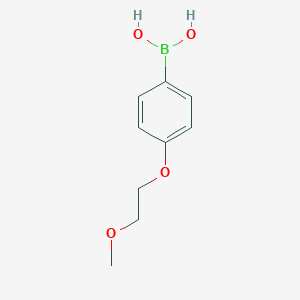

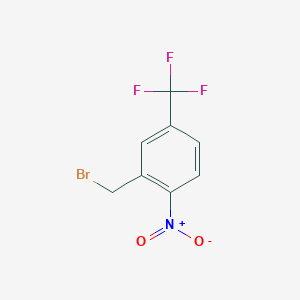
![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)
